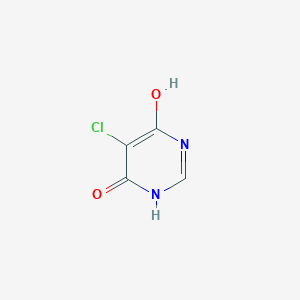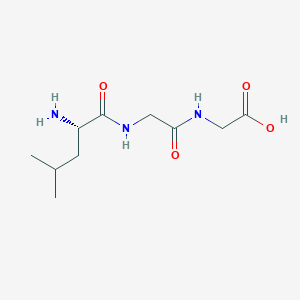
5-Chloropyrimidine-4,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloropyrimidine-4,6-diol is a chemical compound with the molecular formula C4H3ClN2O2 and a molecular weight of 146.53 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a chlorine atom at the 5th position and hydroxyl groups at the 4th and 6th positions on the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrimidine-4,6-diol typically involves the chlorination of pyrimidine derivatives followed by hydroxylation. One common method includes the reaction of 5-chloropyrimidine with aqueous sodium hydroxide under controlled conditions to introduce the hydroxyl groups at the 4th and 6th positions .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available pyrimidine derivatives. The process generally includes chlorination, followed by selective hydroxylation, and purification steps to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Chloropyrimidine-4,6-diol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes.
Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.
Scientific Research Applications
5-Chloropyrimidine-4,6-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloropyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-Bromopyrimidine-4,6-diol: Similar structure but with a bromine atom instead of chlorine.
5-Iodopyrimidine-4,6-diol: Contains an iodine atom at the 5th position.
5-Fluoropyrimidine-4,6-diol: Features a fluorine atom at the 5th position.
Uniqueness: 5-Chloropyrimidine-4,6-diol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological properties compared to its halogenated analogs. The chlorine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interaction with biological targets .
Properties
CAS No. |
1193-56-2 |
|---|---|
Molecular Formula |
C4H3ClN2O2 |
Molecular Weight |
146.53 g/mol |
IUPAC Name |
5-chloro-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C4H3ClN2O2/c5-2-3(8)6-1-7-4(2)9/h1-2H,(H,6,7,8,9) |
InChI Key |
WWXOASYAWAXCPN-UHFFFAOYSA-N |
SMILES |
C1=NC(=C(C(=O)N1)Cl)O |
Canonical SMILES |
C1=NC(=O)C(C(=O)N1)Cl |
| 1193-56-2 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S,2R,5R,7S,8R,11S,12S,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-6-oxapentacyclo[9.7.0.02,8.05,7.012,16]octadecane](/img/structure/B72689.png)









